1H-Imidazole-1-carbonyl chloride

概要

説明

1H-Imidazole-1-carbonyl chloride is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole synthesis involves various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .Molecular Structure Analysis

The molecular structure of 1H-Imidazole-1-carbonyl chloride is C4H3ClN2O . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .科学的研究の応用

Corrosion Inhibition

1H-Imidazole derivatives, such as those studied by Gomaa et al. (2019), have shown potential as corrosion inhibitors for carbon steel in oil wells. These compounds demonstrated high inhibition efficiency, highlighting their relevance in industrial applications involving metal preservation (Gomaa et al., 2019).

Synthesis and Functionalization

The work of Ohta et al. (1984) describes the use of 1H-Imidazole derivatives in the synthesis of carbonyl compounds, emphasizing their role in organic synthesis and functional group transformation (Ohta et al., 1984). Similarly, Joo et al. (2010) highlighted the significance of imidazoles in synthesizing complex arylated imidazoles, showcasing their versatility in creating molecular functional materials (Joo et al., 2010).

Ionic Liquid Preparation

Zhou et al. (2006) explored the preparation of 1-butyl-3-methylimidazolium chloride, an ambient-temperature ionic liquid precursor, which has implications in green chemistry and industrial processes (Zhou et al., 2006).

Colorimetric Probes

Ondigo et al. (2013) developed an imidazole derivative as a colorimetric probe for detecting Fe2+ in water, illustrating the application of these compounds in environmental monitoring and analysis (Ondigo et al., 2013).

Organic Synthesis

The study by Chen et al. (2020) on palladium-catalyzed carbonylative cyclization reactions involving imidazole compounds underlines their utility in creating multifunctionalized molecules, beneficial in pharmaceuticals and material science (Chen et al., 2020).

作用機序

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

将来の方向性

Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

特性

IUPAC Name |

imidazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUITMHPFXQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502774 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-carbonyl chloride | |

CAS RN |

74731-19-4 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

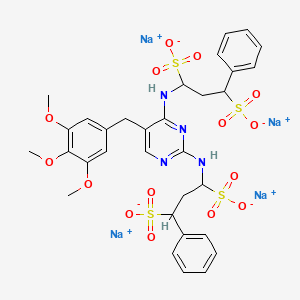

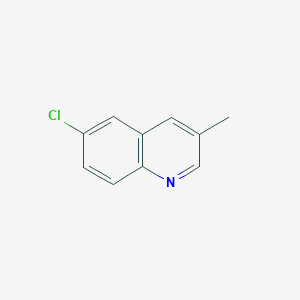

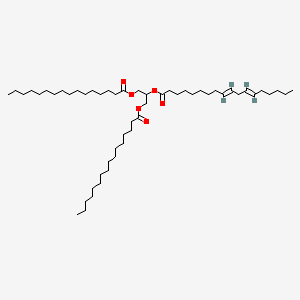

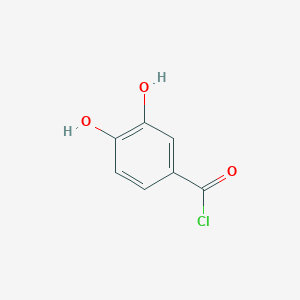

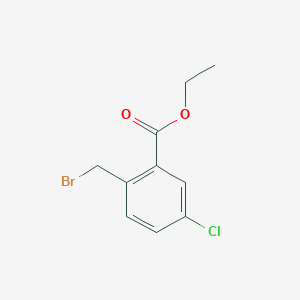

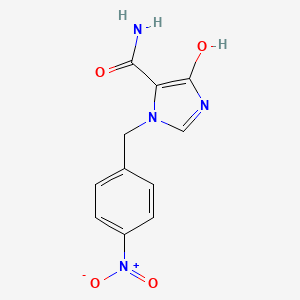

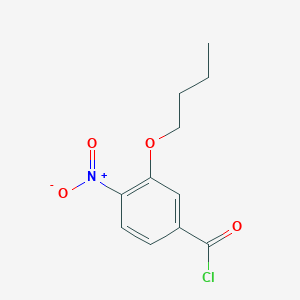

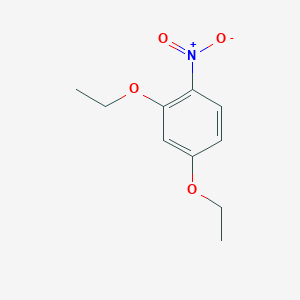

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)

![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)